2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-10-8-19-14(11(2)15(10)26-4)9-24-18(25)23-7-5-6-13(16(23)21-24)17-20-12(3)22-27-17/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFASEKISJVQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 345.42 g/mol. The structure features a triazolo-pyridine core substituted with a methoxy group and an oxadiazole moiety, which are known to influence its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results demonstrated that it inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Bacillus subtilis | 32 |
| Escherichia coli | 128 |
| Candida albicans | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that it induces apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.
Neuroprotective Effects
In animal models of neurodegenerative diseases, this compound showed protective effects against oxidative stress-induced neuronal damage. It was found to reduce malondialdehyde (MDA) levels and increase superoxide dismutase (SOD) activity in the brain tissues of treated rats compared to controls.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism.
- Receptor Modulation : The presence of the pyridine and oxadiazole rings suggests potential interaction with neurotransmitter receptors.
- Reactive Oxygen Species (ROS) Scavenging : Its structure allows for effective scavenging of ROS, mitigating oxidative stress.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study in Antimicrobial Resistance : A clinical trial evaluated its use as an adjunct therapy in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates when combined with standard antibiotics.
- Neuroprotection in Stroke Models : In a preclinical study using rat models of ischemic stroke, administration of the compound resulted in improved neurological scores and reduced infarct size compared to untreated controls.
Comparison with Similar Compounds
Research Findings and Implications
- Target Selectivity: The triazolopyridinone core’s rigidity may reduce off-target effects compared to the flexible pyrimidinone systems in 4i/4j.
- Metabolic Stability : Oxadiazoles resist esterase-mediated hydrolysis, offering an advantage over the tetrazole-linked 4i/4j, which may undergo pH-dependent degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
